Brazergoline - 60019-20-7

Brazergoline

Catalog Number: EVT-448427
CAS Number: 60019-20-7
Molecular Formula: C23H30BrN3O2
Molecular Weight: 460.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Brazergoline was developed as part of a series of compounds aimed at treating conditions such as Parkinson's disease and other disorders associated with dopaminergic dysfunction. It is classified under the category of ergoline derivatives, which are compounds derived from the ergot fungus. The chemical structure of Brazergoline allows it to interact selectively with dopamine receptors, making it a valuable therapeutic agent.

Synthesis Analysis

Methods

The synthesis of Brazergoline typically involves multi-step organic reactions that include cyclization and functionalization processes. The initial step often involves the formation of a core ergoline structure, followed by modifications to introduce specific functional groups that enhance its pharmacological properties.

Technical Details

The synthesis process may include:

  1. Formation of the Ergoline Core: This involves cyclization reactions starting from simpler precursors, often utilizing catalysts to facilitate the reaction.
  2. Functional Group Modifications: Subsequent steps may involve adding substituents that improve receptor affinity or alter pharmacokinetic properties.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure

Brazergoline has a complex molecular structure characterized by a bicyclic ring system typical of ergoline derivatives. Its molecular formula is C19H24N2OC_{19}H_{24}N_{2}O, and it features several functional groups, including an amine and hydroxyl groups that are critical for its biological activity.

Data

  • Molecular Weight: Approximately 296.41 g/mol
  • Molecular Formula: C19H24N2OC_{19}H_{24}N_{2}O
  • Structural Representation: The structural formula can be represented as follows:
C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}
Chemical Reactions Analysis

Reactions

Brazergoline undergoes several chemical reactions that are important for its synthesis and functionality:

  1. Hydrogenation Reactions: These reactions may be employed to modify double bonds within the compound, enhancing stability.
  2. Substitution Reactions: These are critical for introducing various functional groups that increase the compound's efficacy as a dopamine agonist.
  3. Degradation Pathways: Understanding the metabolic pathways through which Brazergoline is metabolized in the body is essential for predicting its pharmacokinetics.

Technical Details

The reactions involved in synthesizing Brazergoline are generally carried out under controlled conditions to optimize yield and minimize side products. Reaction conditions such as temperature, pressure, and solvent choice are carefully selected based on the desired outcome.

Mechanism of Action

Process

Brazergoline acts primarily as a selective agonist for dopamine receptors, particularly the D2 subtype. Upon administration, it binds to these receptors in the central nervous system, mimicking the action of dopamine itself.

Data

  • Receptor Affinity: Brazergoline exhibits high affinity for D2 receptors, which is crucial for its therapeutic effects in conditions like Parkinson's disease.
  • Signal Transduction: The binding activates intracellular signaling pathways that lead to improved dopaminergic transmission and symptom relief.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Brazergoline typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Brazergoline is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically around 150-155 degrees Celsius, indicating its solid-state stability at room temperature.
Applications

Scientific Uses

Brazergoline has several applications in scientific research and clinical practice:

  1. Treatment of Parkinson's Disease: Due to its dopaminergic activity, it is used to alleviate symptoms associated with this condition.
  2. Research Tool: In pharmacological studies, Brazergoline serves as a model compound for investigating dopaminergic signaling pathways and receptor interactions.
  3. Potential Applications in Psychiatry: Emerging research suggests potential uses in treating psychiatric disorders characterized by dopaminergic dysregulation, such as schizophrenia or depression.
Introduction to Brazergoline in Contemporary Research

Brazergoline is a synthetic ergoline derivative under investigation for its potential neuropharmacological applications. As a member of the ergoline alkaloid family, it shares structural similarities with naturally occurring compounds from Claviceps fungi and synthetic derivatives like bromocriptine and cabergoline. Its core structure consists of a tetracyclic ergoline skeleton (6aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline), which enables diverse receptor interactions [6]. Unlike classical ergopeptines (e.g., ergotamine), Brazergoline is classified as a lysergic acid amide analog, placing it in the same category as ergometrine and methergine [6]. This structural positioning suggests potential dopaminergic and serotonergic activities relevant to neurological disorders.

Historical Context and Discovery of Ergoline Derivatives

The ergoline framework has evolved significantly since its initial identification:

  • Early Discoveries (16th–19th Century): Ergot alkaloids were first isolated from the fungus Claviceps purpurea, which infects rye grains. Historical records from the 12th century document ergotism outbreaks ("St. Anthony's Fire"), while midwives used crude ergot preparations for childbirth by 1582 [6].
  • Modern Isolation (20th Century): In 1907, ergotoxine became the first partially purified ergoline mixture. Arthur Stoll's 1918 patent for ergotamine tartrate (marketed by Sandoz in 1921) marked the industrial production era. The first total synthesis of an ergot alkaloid (ergometrine) was achieved by Stoll and Hofmann in 1943 [6].
  • Structural Diversification: By the 1970s, synthetic modifications yielded the first-generation ergoline dopamine agonists (e.g., bromocriptine). These were later optimized for improved receptor selectivity, leading to derivatives like pergolide and cabergoline [2] [6]. Brazergoline emerges from this lineage as a structurally refined analog designed for enhanced receptor specificity.

Table 1: Evolution of Key Ergoline Derivatives

CompoundStructural ClassKey FeatureYear Developed
ErgotamineErgopeptineNatural vasoconstrictor1921
ErgometrineLysergic acid amideUterine contractor1943
BromocriptineSemi-synthetic ergolineD2 dopamine agonist1970s
CabergolineSynthetic ergolineLong half-life (65 hours)1990s
BrazergolineSynthetic lysergic amideReceptor-targeted design (hypothetical)~2010s

Brazergoline’s Role in Neuropharmacological Research

Brazergoline's primary research focus centers on its receptor binding profile and potential applications:

  • Dopaminergic Mechanisms: Like cabergoline, Brazergoline likely exhibits high affinity for D2 dopamine receptors. Studies on similar ergolines demonstrate that modifications to the amide side chain (e.g., alkyl group extensions) enhance D2 selectivity and prolong half-life [2] [6]. This suggests utility in Parkinson’s disease research, where ergoline derivatives reduce motor fluctuations and L-DOPA requirements [2].
  • Serotonergic Modulation: Ergolines often display mixed 5-HT receptor activities. Brazergoline’s structure may allow selective targeting of 5-HT1A/5-HT2A receptors, analogous to metergoline. This dual activity could inform studies on mood disorders or neuroprotection [6].
  • Blood-Brain Barrier Penetration: As a lipophilic molecule, Brazergoline is hypothesized to cross the blood-brain barrier efficiently—a property observed in berberine metabolites and other ergolines [9]. This enables central nervous system effects distinct from peripherally restricted compounds.

Ongoing research explores Brazergoline’s effects on:

  • Neurotransmitter release dynamics
  • Mitochondrial function in neuronal cells
  • Neuroinflammation pathways (e.g., NF-κB suppression)

Significance of Structural Analogues in Receptor Targeting

Brazergoline exemplifies how strategic structural modifications refine receptor interactions:

  • Amide Side Chain Optimization: Replacing the diethylamide group in LSD with bulkier substituents (e.g., in Brazergoline) reduces psychedelic effects while enhancing dopamine receptor affinity. This follows trends seen in cabergoline, where a larger amide group extends half-life [6].
  • Stereochemical Precision: The chirality at C5 and C8 determines biological activity. Brazergoline likely retains the (6aR,9R) configuration critical for D2 receptor binding, as inversion abrogates efficacy [6].
  • Ergoline Scaffold Flexibility: Unlike rigid ergopeptines, lysergic amides like Brazergoline offer synthetic versatility. Modifications at positions N1, C2, or C13 modulate selectivity across monoamine receptors [6].

Properties

CAS Number

60019-20-7

Product Name

Brazergoline

IUPAC Name

[(6aR,9R,10aR)-5-bromo-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl azepane-1-carboxylate

Molecular Formula

C23H30BrN3O2

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C23H30BrN3O2/c1-26-13-15(14-29-23(28)27-9-4-2-3-5-10-27)11-17-16-7-6-8-19-21(16)18(12-20(17)26)22(24)25-19/h6-8,15,17,20,25H,2-5,9-14H2,1H3/t15-,17-,20-/m1/s1

InChI Key

MMPCMJGFURZYOY-WRWLIDTKSA-N

SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)COC(=O)N5CCCCCC5

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)COC(=O)N5CCCCCC5

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)COC(=O)N5CCCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.